1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol
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Overview
Description
1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol is a complex organic compound that features a tert-butyldiphenylsilyloxy group, a phenyl ring, and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol typically involves multiple steps. One common approach is to start with a phenyl derivative, which undergoes a series of reactions to introduce the tert-butyldiphenylsilyloxy group and the oxirane ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and microreactor technology could be applied to scale up the synthesis. These methods offer advantages in terms of efficiency, safety, and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols.
Scientific Research Applications
1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol involves its interaction with molecular targets such as enzymes. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This reactivity makes it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol: Similar structure but with dimethyl groups instead of diphenyl groups.
1-(4-((Trimethylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol: Similar structure but with trimethylsilyl group instead of tert-butyldiphenylsilyl group.
Uniqueness
1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol is unique due to the presence of the tert-butyldiphenylsilyloxy group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
Molecular Formula |
C27H32O3Si |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]-2-(oxiran-2-yl)ethanol |
InChI |
InChI=1S/C27H32O3Si/c1-27(2,3)31(24-10-6-4-7-11-24,25-12-8-5-9-13-25)30-19-21-14-16-22(17-15-21)26(28)18-23-20-29-23/h4-17,23,26,28H,18-20H2,1-3H3 |
InChI Key |
SWPOIPDBRJGXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)C(CC4CO4)O |
Origin of Product |
United States |
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